Compound Description: This compound features a piperazine ring substituted with a 2-methoxyphenyl group at the N-4 position. It also contains a benzamide moiety with a nitro group at the para position and a 2-pyridyl substituent on the amide nitrogen. The research highlights its intramolecular C-H⋯O hydrogen bonding and the chair conformation of the piperazine ring. []
Compound Description: This compound contains a piperazine ring directly attached to an acetamide moiety. The other substituent on the acetamide nitrogen is a complex group featuring a chiral center connected to a 6-bromo-2-methoxyquinolin-3-yl ring, a phenyl ring, and a (S)-1-(4-methoxyphenyl)ethyl group. The study focuses on its chair-shaped piperazine conformation and weak intermolecular C—H⋯π interactions in its crystal structure. []
Compound Description: This compound, designated PB12, is identified as a potent and selective dopamine D(4) receptor ligand. [] It features a piperazine ring substituted with a 4-chlorophenyl group at the N-4 position. It also includes a benzamide moiety with a 3-methoxy substituent on the benzene ring. The research involves modifying PB12 to achieve D(3) receptor affinity.
Compound Description: This compound is a derivative of PB12 with an extended butyl chain connecting the piperazine and benzamide moieties. The piperazine ring is substituted with a 2,3-dichlorophenyl group, and the benzamide has a 3-methoxy substituent. It displays high affinity for the D(3) receptor and high selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. It is considered a candidate for positron emission tomography (PET) due to its affinity, lipophilicity, and potential for (11)C labeling. []
Compound Description: This compound is a high-affinity D(3) ligand with selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. It is structurally similar to Compound 19, featuring a butyl linker, a 3-methoxy benzamide, and a piperazine substituted with a 2,3-dimethylphenyl group. It is also considered a potential PET candidate due to its affinity, lipophilicity, and potential for (11)C labeling. []
Compound Description: This compound is a high-affinity D(3) ligand that is highly selective for the D(3) receptor over D(2), D(4), 5-HT(1A), and alpha(1) receptors. It is characterized by a butyl linker connecting the piperazine to a 7-methoxy-2-benzofurancarboxamide group. The piperazine is substituted with a 2,3-dichlorophenyl group. [] This compound is identified as a promising candidate for PET imaging due to its favorable pharmacological properties and potential for (11)C labeling.
Compound Description: This compound, known as 8-OH-DPAT, is a 5-HT1A receptor agonist. It lacks cytotoxic activity against the cancer cells studied in the research. [] 8-OH-DPAT is a tetralin derivative with a hydroxyl group at position 8 and a di-n-propylamino substituent at position 2.
Compound Description: This compound, designated S14506, demonstrates the highest activity against neuroblastoma tumors among the compounds tested. [] It acts as a 5-HT1A receptor agonist and exhibits cytotoxic activity against neuroblastoma SH-SY5Y cancer cells. S14506 features a piperazine ring substituted with a 7-methoxy-1-naphthalenyl group at N-1, an ethyl linker, and a benzamide with a fluoro substituent at the para position.
Compound Description: This compound, designated AZ07, exhibits the highest activity against PC-3 prostate cancer cells. It acts as an antagonist against the 5-HT1A receptor and shows cytotoxic activity. [] Structurally, AZ07 comprises a piperazine ring with an undecyl substituent at N-4, linked to a quinoline ring containing a nitro group at position 6.
Compound Description: This compound, referred to as AB22, exhibits antagonistic activity on the cAMP pathway and agonistic activity on the ERK1/2 pathway in HEK293 cells overexpressing the 5-HT1A receptor gene. [] It comprises a piperazine ring substituted with a cyclobutylmethyl group at N-4, linked to a quinoline ring with a nitro group at position 6.
Paroxetine, N-Ac-paroxetine, and Fluoxetine
Compound Description: Paroxetine, N-Ac-paroxetine, and fluoxetine are classified as selective serotonin reuptake inhibitors (SSRIs). These compounds are known for their use in treating depression and anxiety disorders. [, ]
Compound Description: This compound, designated RU 24969, is a 5-HT1B receptor agonist that dose-dependently reduces cocaine self-administration in rats. [] This effect is consistent with a 5-HT1B agonist-induced potentiation of cocaine reinforcement. RU 24969 comprises a tetrahydropyridine ring linked to an indole ring bearing a methoxy substituent at position 5.
Compound Description: CP 94,253 is another 5-HT1B receptor agonist that, like RU 24969, potentiates cocaine reinforcement in rats. [] It dose-dependently reduces cocaine self-administration and increases the highest completed ratio for cocaine self-administration on a progressive ratio schedule. CP 94,253 consists of a tetrahydropyridine ring linked to a pyrrolo[3,2-b]pyridine structure with a propoxy group at position 5.
Compound Description: CP 93,129 is a 5-HT1B receptor agonist shown to enhance the reinforcing properties of cocaine in rats. [] Its structural similarity to CP 94,253 suggests a shared mechanism of action involving 5-HT1B receptor activation. CP 93,129 comprises a tetrahydropyridine ring linked to a pyrrolo[3,2-b]pyridine structure, lacking the propoxy group present in CP 94,253.
Compound Description: This compound, denoted as GR 127,935, is a partial agonist at both 5-HT1B and 5-HT1D receptors. [] In the study, GR 127,935 dose-dependently blocks the effect of CP 94,253 on cocaine self-administration, demonstrating its antagonistic properties at these receptors. GR 127,935 features a biphenyl structure linked to a carboxylic acid group, further connected to a methoxyphenyl amide containing a methylpiperazine substituent. A 5-methyl[1,2,4]oxadiazol group is also present.
Compound Description: p-MPPI is a selective antagonist at the 5-HT1A receptor. [, ] It is used to investigate the role of 5-HT1A receptors in various pharmacological studies, particularly in relation to serotonin-mediated effects. The structure of p-MPPI features a piperazine ring substituted with a methoxyphenyl group, linked to an ethyl chain that connects to a benzamide moiety. The benzamide is further substituted with an iodo group at position 4 and a pyridinyl group on the amide nitrogen.
Compound Description: SB-269970 is a selective antagonist at the 5-HT7 receptor. [] It is used in autoradiographic studies to characterize and localize 5-HT7 binding sites in brain tissue. SB-269970 consists of a phenol ring linked to a sulfonyl group, which is further attached to a pyrrolidine ring. The pyrrolidine ring is substituted with a 2-(2-(4-methylpiperidin-1-yl)ethyl) group.
Compound Description: SB-216641 is a selective antagonist at the 5-HT1D receptor. [] It is used in autoradiographic studies to identify 5-HT1D binding sites in the brain. This compound features a biphenyl structure connected to a carboxamide group. The carboxamide is linked to a methoxyphenyl group containing a dimethylaminoethoxy substituent. A 5-methyl-1,2,4-oxadiazol group is also present.
Risperidone and Methiothepin
Compound Description: Risperidone and methiothepin are both antagonists with affinity for various serotonin receptors, including the 5-HT7 receptor. [] Risperidone is an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. Methiothepin is a non-selective serotonin antagonist used in research to study the role of serotonin receptors.
Pindolol, N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide (WAY-100135), and Citalopram
Compound Description: Pindolol is a beta-adrenergic receptor antagonist that also exhibits some affinity for the 5-HT1A receptor. [, ] It is often used in combination with antidepressants to potentially enhance their effects. WAY-100135 is a highly selective antagonist for the 5-HT1A receptor. [, ] Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression. []
Compound Description: WAY-100635 is a selective antagonist for the 5-HT1A receptor. [, ] It is often used in research to study the role of 5-HT1A receptors in various physiological and behavioral processes. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, linked to an ethyl chain that connects to a cyclohexanecarboxamide moiety. The amide nitrogen is further substituted with a 2-pyridinyl group.
Compound Description: This compound is a 5-HT1A receptor antagonist used in studies investigating the effects of blocking this receptor subtype. [] It features a piperazine ring substituted with a 2-methoxyphenyl group, linked to an ethyl chain that connects to a benzamide moiety. The benzamide is further substituted with a fluoro group at position 4 and a 2-pyridinyl group on the amide nitrogen.
(-)-tertatolol
Compound Description: (-)-tertatolol is a beta-adrenergic receptor antagonist that also exhibits antagonistic activity at 5-HT1A receptors. [] It is used in research to investigate the role of both beta-adrenergic and 5-HT1A receptors in various physiological and behavioral processes.
Compound Description: This compound, referred to as Compound 1, exhibits inhibitory activity against anti-apoptotic proteins of the Bcl-2 family. [] The research focuses on its various crystalline forms, including anhydrate, hydrate, solvate, hydrochloride salt, and sulfate salt, emphasizing its potential as a pharmaceutical ingredient. Structurally, it features a complex multi-ring system including a piperazine ring substituted with a [2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl group. It also contains a sulfonamide moiety linked to a 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl group and a benzamide moiety connected to a 1H-pyrrolo[2,3-b]pyridin-5-yloxy group.
Compound Description: This compound is a complex molecule featuring a piperazine ring, benzamide moiety, sulfonamide group, and a trifluoromethylsulfonyl substituent. [] The research focuses on developing a scalable process for its synthesis, emphasizing its potential as a pharmaceutical agent. Structurally, it comprises a piperazine ring substituted with a (2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl group, linked to a benzamide moiety. This benzamide is further connected to a sulfonamide group, which is substituted with a 4-(((1R)-3-(morpholin-4-yl)-1-((phenylsulfanyl)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)phenyl group.
3-[4-Chloro-2-hydroxy-3-(4-methylpiperazin-1-sulfonyl)phenylamino]-4-phenylamino-cyclobut-3-en-1,2-dione and its Derivatives
Compound Description: This compound and its various derivatives represent a series of receptor antagonists with specific substitutions on the phenylamino group attached to the cyclobut-3-en-1,2-dione ring. [] The core structure comprises a cyclobut-3-en-1,2-dione ring with two phenylamino substituents. One phenylamino group is substituted with a 4-chloro-2-hydroxy-3-(4-methylpiperazin-1-sulfonyl) moiety, while the other phenylamino group carries different substituents, such as 2-chloro, 2-bromo, 2-fluoro, 4-fluoro, and 2-methoxy groups.
Compound Description: PD-128,907 is a dopamine D2/D3 receptor agonist with a preferential affinity for the D3 receptor. [] It is used in studies investigating the role of dopamine D3 receptors in behavior, particularly in relation to yawning behavior in rats. The compound is a chiral molecule with a specific stereochemistry indicated by (S)-(+)-(4aR,10bR). It features a benzopyrano-oxazine ring system with a propyl substituent at position 4.
Compound Description: PD-128,908 is the enantiomer of PD-128,907, also acting as a dopamine D2/D3 receptor agonist. [] Its pharmacological properties might differ from PD-128,907 due to its opposite stereochemistry, designated as (R)-(-)-(4aS,10bS).
Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist with a higher affinity for the D3 receptor. [] It is used in research to investigate the role of dopamine D3 receptors in various physiological and behavioral processes. The compound features a pyridoquinazoline ring system with a propyl substituent at position 6.
Compound Description: Pramipexole is a dopamine D2/D3 receptor agonist primarily used to treat Parkinson's disease and restless legs syndrome. [] It has a higher affinity for the D3 receptor compared to the D2 receptor. Pramipexole is a tetrahydrobenzothiazole derivative with a propyl substituent on the amino group at position 2.
Compound Description: 7-OH-DPAT is a non-selective agonist at 5-HT1A receptors, meaning it activates both pre- and postsynaptic 5-HT1A receptors. [] It is often used in research to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. 7-OH-DPAT is a tetralin derivative with a hydroxyl group at position 7 and a dipropylamino substituent at position 2.
Compound Description: Quinpirole is a dopamine D2/D3 receptor agonist with a higher affinity for the D3 receptor. [] It is used in research to investigate the role of dopamine D3 receptors in various physiological and behavioral processes. Quinpirole is a chiral molecule with a specific stereochemistry indicated by trans-(-)-(4aR). It features a pyrazoloquin
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.